3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Overview
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15FO3 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorobenzyl group, and a benzaldehyde moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
- 3-Ethoxy-4-hydroxybenzaldehyde
- 3-Ethoxy-4-methoxybenzaldehyde
Uniqueness
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the presence of both an ethoxy group and a fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom in the benzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Chemical Formula : C15H15F O3
- Molecular Weight : 264.28 g/mol
- CAS Number : Not available in the provided sources.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways associated with inflammation and cell growth.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacteria and fungi:
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
3-Ethoxy-4-(benzyloxy)benzaldehyde | S. aureus | TBD |
4-Fluorobenzyl derivatives | C. albicans | < 50 µg/mL |
Note: Specific MIC values for this compound were not provided in the sources.
Anticancer Potential
The compound's structural analogs have been studied for their anticancer properties, particularly in inhibiting tumor cell proliferation. Some findings include:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines, suggesting that this compound may exhibit similar properties.
Case Studies
-
Study on Retinal Vascular Leakage :
- A study investigated compounds related to benzaldehyde derivatives for their effects on diabetic retinopathy models. Results showed significant reductions in retinal vascular leakage when administered systemically, indicating potential therapeutic implications for eye diseases related to vascular issues .
-
Antimicrobial Efficacy :
- Research focused on the antimicrobial activity of flavonoid compounds derived from natural sources reported that structurally similar compounds exhibited inhibition zones greater than 10 mm against various pathogens, suggesting a potential application for this compound in treating drug-resistant infections .
Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDNMALMIFLKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352783 | |
Record name | 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423724-00-9 | |
Record name | 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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